methyl 2-(4-chloro-2-iodophenyl)acetate

Description

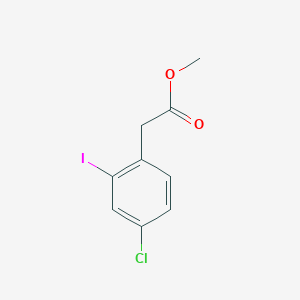

Methyl 2-(4-chloro-2-iodophenyl)acetate (CAS: 936098-39-4) is an organoiodine compound with the molecular formula C₉H₈ClIO₂ and a molar mass of 310.52 g/mol. It is characterized by a phenyl ring substituted with chlorine at the 4-position and iodine at the 2-position, linked to an acetate ester group. Physically, it is reported as a colorless oil at room temperature . This compound is primarily utilized in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, as evidenced by its role in the preparation of sulfonamide derivatives .

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-2-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSOBJJPAHOBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291993 | |

| Record name | Methyl 4-chloro-2-iodobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936098-39-4 | |

| Record name | Methyl 4-chloro-2-iodobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936098-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-iodobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Overview:

- Starting Material: Methyl 2-(4-chloro-2-phenyl)acetate

- Reagent: N-iodosuccinimide (NIS) as the iodine source

- Catalyst: Sulfuric acid or a Lewis acid catalyst (e.g., FeCl₃)

- Solvent: Acetic acid or dimethylformamide (DMF)

Reaction Conditions:

- Iodination typically occurs under reflux at temperatures around 80–120°C.

- The reaction is monitored to prevent over-iodination or polyiodination.

- Post-reaction, the mixture is cooled, and the product is isolated via extraction and purification.

Research Findings:

- A patent describes iodination of phenyl derivatives using NIS in acetic acid, leading to high regioselectivity for the iodine at the 2-position of the phenyl ring.

- The process is efficient, with yields exceeding 85%, and the reaction conditions are mild, reducing side reactions.

Sequential Synthesis via Halogenation and Cross-Coupling

Another approach involves initial halogenation to introduce iodine onto the aromatic ring, followed by esterification if necessary.

Stepwise Method:

- Step 1: Chlorination of methyl 2-(4-phenyl)acetate to introduce chlorine at the para position.

- Step 2: Selective iodination at the ortho position using iodine or N-iodosuccinimide, often facilitated by oxidizing agents or catalysts.

- Step 3: Esterification or purification to obtain methyl 2-(4-chloro-2-iodophenyl)acetate.

Research Data:

- Use of copper powder under nitrogen atmosphere at elevated temperatures (around 100°C) has been reported for halogen exchange reactions, providing a route to selectively modify aromatic halogens.

- The process emphasizes control over regioselectivity and minimizing polyhalogenation.

Modified Suzuki-Miyaura Coupling Approach

Although more complex, some methods employ cross-coupling reactions to assemble the desired compound from halogenated precursors.

Procedure:

- Synthesize methyl 2-(4-chloro-2-phenyl)acetate

- Perform a Suzuki coupling with an iodinated aryl boronic acid or ester

- Conditions involve palladium catalysts, bases like potassium carbonate, and solvents such as 1-propanol or DMF

Research Insights:

- This method allows for high regioselectivity and functional group tolerance.

- However, it involves expensive catalysts and purification steps to remove residual metals.

Hydrolysis and Esterification Variants

Some processes involve hydrolyzing methyl esters to acids, then re-esterifying after iodination.

Process:

- Hydrolyze methyl 2-(4-chloro-2-phenyl)acetate to the corresponding acid using sodium hydroxide.

- Iodinate the aromatic acid using NIS or iodine with an acid catalyst.

- Re-esterify the iodinated acid with methanol in the presence of acid catalysts like sulfuric acid.

Research Data:

- This approach provides flexibility in functional group modifications and purification, especially when high purity is required.

Summary of Key Parameters and Data

| Method | Starting Material | Iodinating Agent | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct iodination | Methyl 2-(4-chloro-2-phenyl)acetate | N-iodosuccinimide | None or acid | Acetic acid / DMF | 85–90 | Mild conditions, regioselective |

| Halogen exchange | Chlorinated methyl phenyl acetate | Iodine / NIS | Copper powder | Reflux in acetic acid | 70–80 | Requires control over regioselectivity |

| Cross-coupling | Halogenated precursor | Iodinated boronic acid | Pd catalyst | 1-propanol / DMF | 80–85 | High regioselectivity, costly |

Notes and Recommendations:

- Reaction Control: Precise temperature regulation and stoichiometry are critical to prevent polyiodination.

- Purification: Post-reaction purification typically involves column chromatography, recrystallization, or extraction with hydrocarbons like hexane or pentane.

- Safety: Use of iodine reagents and acids necessitates proper handling, ventilation, and protective equipment.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-chloro-2-iodophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Carboxylic Acids: Formed through oxidation.

Alcohols: Formed through reduction.

Scientific Research Applications

methyl 2-(4-chloro-2-iodophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-chloro-2-iodophenyl)acetate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The presence of chlorine and iodine atoms in the aromatic ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Physical State |

|---|---|---|---|---|---|

| This compound | 936098-39-4 | C₉H₈ClIO₂ | 310.52 | 4-Cl, 2-I, acetate ester | Oil |

| Methyl (4-chloro-2-vinylphenyl)acetate | 936098-40-7 | C₁₁H₁₁ClO₂ | 210.66 | 4-Cl, 2-vinyl, acetate ester | Not reported |

| Methyl 4-chlorophenylacetate | 52449-43-1 | C₉H₉ClO₂ | 184.62 | 4-Cl, acetate ester | Likely solid* |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 10263-19-1 | C₁₂H₁₃ClO₄ | 256.68 | 4-Cl, phenoxy, ketone, ethyl ester | Not reported |

| Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate | 900937-56-6 | C₁₀H₉ClO₃ | 212.63 | 4-Cl, 3-methyl, oxo, acetate ester | Not reported |

*Inferred from simpler analogs lacking bulky substituents.

Substituent Effects on Physical Properties

- Halogen Influence : The iodine atom in this compound contributes to a higher molar mass (310.52 g/mol) compared to analogs with chlorine-only substituents (e.g., methyl 4-chlorophenylacetate, 184.62 g/mol). The larger iodine atom also increases steric bulk, likely reducing crystallinity and contributing to its oily state . In contrast, methyl 4-chlorophenylacetate, lacking iodine, is expected to be a solid due to simpler molecular symmetry .

Industrial and Pharmaceutical Relevance

- In contrast, methyl 4-chlorophenylacetate is a simpler intermediate for agrochemicals or fragrances .

- Safety Considerations : Analogous esters, such as methyl 2-oxo-2-(4-thioformylphenyl)acetate (CAS 211510-26-8), require stringent safety protocols due to irritancy and toxicity, suggesting similar handling precautions for the target compound .

Biological Activity

Methyl 2-(4-chloro-2-iodophenyl)acetate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClI O2. Its structure features a chloro and an iodo substituent on a phenyl ring, which may influence its interactions with biological targets. The presence of halogen atoms often enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with cellular membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to inflammation or cancer progression.

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and differentiation.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress and related damage.

In Vitro Studies

Several in vitro studies have investigated the effects of this compound on different cell lines. Key findings include:

- Cytotoxicity : In assays using cancer cell lines, the compound demonstrated varying levels of cytotoxicity, indicating potential as an anticancer agent. For example, treatment with the compound resulted in reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

- Anti-inflammatory Effects : The compound showed promise in reducing pro-inflammatory cytokine production in macrophage models, suggesting its utility in treating inflammatory diseases .

Case Studies

- Anticancer Research : A study focused on the effects of this compound on prostate cancer cells revealed that it inhibited cell proliferation and induced apoptosis via the mitochondrial pathway . This finding supports further investigation into its potential as a chemotherapeutic agent.

- Neuroprotective Studies : Another research effort explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate neuronal cell death by reducing reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

| Activity Type | Model/System Used | Key Findings |

|---|---|---|

| Cytotoxicity | Breast cancer cell lines | Induced apoptosis; reduced viability |

| Anti-inflammatory | Macrophage models | Decreased cytokine production |

| Neuroprotection | Neuronal cell cultures | Reduced oxidative stress-induced damage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.